molecular formula C9H12N2O2S2 B1415317 Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate CAS No. 2197062-95-4

Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate

Cat. No.: B1415317
CAS No.: 2197062-95-4
M. Wt: 244.3 g/mol
InChI Key: YSXPBGOAHKELSG-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.34 . It is a versatile reactant used in various syntheses .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound with similarities to the target chemical, has been explored. It comprises a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, are examined for their genotoxic, mutagenic, and carcinogenic potentials. Techniques like the Ames test and the Comet assay are employed, alongside in vitro assays, to discern structure-toxicity relationships and hypothesize potential toxicological pathways (Lepailleur et al., 2014).

Organocatalyzed Synthesis

A study discusses a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting an efficient and room-temperature synthesis process (Abaee & Cheraghi, 2013).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, bearing structural resemblances to the target compound, reveal insights into their molecular configurations and hydrogen bond networks, providing a foundation for understanding their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).

Cyclization Mechanisms

Research on methyl 3-amino-2-thiophene carboxylate explores its reaction with orthoesters and primary amines, yielding insights into the mechanism of cyclization and the relative activities of ester and imidate groups. This study provides a deeper understanding of the chemical behavior of similar compounds (Hajjem, Khoud, & Baccar, 2010).

Nucleophilic Substitution Reactions

A study synthesizes methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through nucleophilic substitution reactions, contributing to the understanding of the chemistry of thiophene derivatives and their potential applications (Krinochkin et al., 2021).

Properties

IUPAC Name

methyl 4-methyl-3-(methylcarbamothioylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-5-4-15-7(8(12)13-3)6(5)11-9(14)10-2/h4H,1-3H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXPBGOAHKELSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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